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molecular formula C10H12ClIO B8274345 5-t-Butyl-4-chloro-2-iodophenol

5-t-Butyl-4-chloro-2-iodophenol

Cat. No. B8274345
M. Wt: 310.56 g/mol
InChI Key: DDBWAWMMQWKMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000108B2

Procedure details

To 35 mL of trimethyl phosphate (TMP) at 0° C. to 10° C. add 2-iodo-5-(1,1-dimethylethyl)phenol (6.61 g, 23.95 mmol, Preparation 42). To this solution add dropwise over the period of one minute sulfuryl chloride (2.0 mL, 24.67 mmol) in 35 mL of TMP, and then stir the resulting mixture for 30 minutes still at 0-10° C. To the reaction mixture add 130 mL of water, and then extract the resulting quenchate into CH2Cl2. Dry combined organic phases over anhydrous MgSO4, filter through silica gel, and concentrate filtrate. Purify residue by flash chromatography using 5% ethyl acetate in hexanes to give 3.79 g (51%) of 4-chloro-2-iodo-5-(1,1-dimethylethyl)phenol as a golden oil. 1H NMR (400 MHz, CDCl3) δ 7.58 (s, 1H), 7.05 (s, 1H), 5.21 (s, 1H), 1.43 (s, 9H). 13C NMR (101 MHz, CDCl3) δ 153.73, 149.02, 139.63, 125.69, 114.23, 81.61, 77.32, 76.68, 36.03, 29.29. MS m/e 310.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
6.61 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:4][C:3]=1[OH:12].S(Cl)([Cl:16])(=O)=O.O>P(OC)(OC)(OC)=O>[Cl:16][C:6]1[C:5]([C:8]([CH3:9])([CH3:11])[CH3:10])=[CH:4][C:3]([OH:12])=[C:2]([I:1])[CH:7]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
P(=O)(OC)(OC)OC
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
6.61 g
Type
reactant
Smiles
IC1=C(C=C(C=C1)C(C)(C)C)O
Name
Quantity
35 mL
Type
solvent
Smiles
P(=O)(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
stir the resulting mixture for 30 minutes still at 0-10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract the resulting quenchate into CH2Cl2
CUSTOM
Type
CUSTOM
Details
Dry
FILTRATION
Type
FILTRATION
Details
filter through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrate filtrate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=C(C=C1C(C)(C)C)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.79 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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